5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde
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Overview
Description
5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde is a heterocyclic compound featuring both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,5-dimethylimidazole with 1,3-dimethylpyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles or nucleophiles, often in the presence of a catalyst or under specific pH conditions.
Major Products
Oxidation: 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid
Reduction: 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-methanol
Substitution: Various substituted imidazole or pyrazole derivatives.
Scientific Research Applications
5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethylimidazole
- 1,3-Dimethylpyrazole
- 4-(4,5-Dimethyl-1h-imidazol-1-yl)benzaldehyde
Uniqueness
5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde is unique due to the combination of imidazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(4,5-dimethylimidazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3 |
InChI Key |
MGXXGODUXLFGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=C(C(=NN2C)C)C=O)C |
Origin of Product |
United States |
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